molecular formula C43H42N2 B11961467 N,N'-Bis-trityl-pentane-1,5-diamine

N,N'-Bis-trityl-pentane-1,5-diamine

Cat. No.: B11961467
M. Wt: 586.8 g/mol
InChI Key: MUURRXCKVZPVOK-UHFFFAOYSA-N
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Description

N,N'-Bis-trityl-pentane-1,5-diamine is a synthetic organic compound featuring a pentane-1,5-diamine backbone substituted with two trityl (triphenylmethyl, C₆H₅)₃C) groups at the terminal amine positions. The trityl groups confer significant steric bulk and hydrophobicity, making this compound distinct in applications requiring selective binding or protection of amine functionalities.

Properties

Molecular Formula

C43H42N2

Molecular Weight

586.8 g/mol

IUPAC Name

N,N'-ditritylpentane-1,5-diamine

InChI

InChI=1S/C43H42N2/c1-8-22-36(23-9-1)42(37-24-10-2-11-25-37,38-26-12-3-13-27-38)44-34-20-7-21-35-45-43(39-28-14-4-15-29-39,40-30-16-5-17-31-40)41-32-18-6-19-33-41/h1-6,8-19,22-33,44-45H,7,20-21,34-35H2

InChI Key

MUURRXCKVZPVOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-trityl-pentane-1,5-diamine typically involves the reaction of pentane-1,5-diamine with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trityl chloride. The general reaction scheme is as follows:

H2N-(CH2)5-NH2+2(C6H5)3CCl(C6H5)3C-NH-(CH2)5-NH-C(C6H5)3+2HCl\text{H2N-(CH2)5-NH2} + 2 \text{(C6H5)3CCl} \rightarrow \text{(C6H5)3C-NH-(CH2)5-NH-C(C6H5)3} + 2 \text{HCl} H2N-(CH2)5-NH2+2(C6H5)3CCl→(C6H5)3C-NH-(CH2)5-NH-C(C6H5)3+2HCl

Industrial Production Methods

Industrial production methods for N,N’-Bis-trityl-pentane-1,5-diamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-trityl-pentane-1,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form the parent diamine, pentane-1,5-diamine.

    Substitution: The trityl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Pentane-1,5-diamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N’-Bis-trityl-pentane-1,5-diamine has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Bis-trityl-pentane-1,5-diamine involves its ability to form stable complexes with various molecules. The trityl groups provide steric hindrance, which can protect the amine groups from unwanted reactions. This property is particularly useful in organic synthesis, where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N'-Bis-trityl-pentane-1,5-diamine to structurally or functionally related diamines, focusing on molecular properties, synthesis challenges, and applications.

Structural Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Trityl (C₆H₅)₃C groups ~600–650 (estimated) Steric hindrance, potential enzyme inhibition, chiral resolution
N,N′-Bis(2-aminoethyl)-1,5-pentanediamine Ethylenediamine substituents 188.32 Chelation of metal ions (e.g., Mn³⁺, Gd³⁺) in coordination complexes
N,N,N',N'-2-Pentamethylpentane-1,5-diamine Five methyl groups 200.34 (C₁₁H₂₈N₂) High-yield synthesis (76–78% in catalytic processes)
Cadaverine (Pentane-1,5-diamine) Unsubstituted linear diamine 102.18 Migrasome formation in cellular biology; precursor for polyamines
N,N-Diisopropylpentane-1,5-diamine Diisopropyl groups 200.37 (C₁₁H₂₆N₂) Ligand in organometallic catalysis; solubility in nonpolar solvents

Key Differences and Research Findings

Steric Effects and Enzymatic Interactions

  • The trityl groups in this compound likely impede binding in enzyme active sites compared to smaller diamines. For instance, N,N'-di-1,2,3,4-tetrahydroacridin-9-yl-pentane-1,5-diamine binds to acetylcholinesterase (AChE) by spanning the gorge between peripheral and active sites, a mechanism less feasible with bulkier trityl substituents .
  • In contrast, cadaverine’s linear structure facilitates migrasome formation in retinal pigment epithelial (RPE) cells via TAAR8 activation, a process dependent on minimal steric hindrance .

Synthetic Challenges

  • Substituted pentane-1,5-diamines with multiple alkyl groups (e.g., N,N,N',N'-2-pentamethylpentane-1,5-diamine) are synthesized via catalytic amination of 2-methylglutarodinitrile, achieving >75% yields . Trityl-substituted derivatives may require specialized protection-deprotection strategies due to the sensitivity of trityl groups to acidic conditions.

Coordination Chemistry

  • Schiff base derivatives like bis(salicylidene)-3-oxapentane-1,5-diamine form stable complexes with lanthanides (e.g., Gd³⁺, Dy³⁺), exhibiting antioxidant and DNA-binding properties . The trityl variant’s steric bulk could hinder such coordination, limiting its utility in metallodrug design.

Thermodynamic and Solubility Properties Trityl-substituted compounds exhibit low solubility in polar solvents due to hydrophobic phenyl rings. This contrasts with N,N′-Bis(2-aminoethyl)-1,5-pentanediamine, which is water-soluble and forms stable Mn(III) complexes for antioxidant applications .

Data Tables

Table 1: Comparative Molecular Properties

Property This compound Cadaverine N,N,N',N'-2-Pentamethylpentane-1,5-diamine
Molecular Weight (g/mol) ~600–650 102.18 200.34
Solubility Low (nonpolar solvents) High (H₂O) Moderate (polar aprotic solvents)
Synthetic Yield Not reported N/A 76–78%
Biological Activity Potential enzyme inhibition Migrasome formation Catalytic intermediates

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